molecular formula C20H14Br2N6O B2971083 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile CAS No. 1246746-61-1

4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile

Katalognummer: B2971083
CAS-Nummer: 1246746-61-1
Molekulargewicht: 514.181
InChI-Schlüssel: IOVIHNSVZRTQTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby permanently inhibiting its enzymatic activity. This compound is a key research tool for investigating B-cell receptor signaling, which is crucial for the development, differentiation, and activation of B-cells. Due to this mechanism, its primary research applications are in the fields of oncology and autoimmune diseases. In cancer research, it is used to study B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, where BTK signaling promotes cell survival and proliferation. In autoimmune and inflammatory disease research, it is utilized to explore conditions like rheumatoid arthritis, lupus, and multiple sclerosis, where aberrant B-cell activity is a key driver of pathology. This inhibitor allows scientists to dissect the specific role of BTK in these pathways and evaluate its potential as a therapeutic target. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

4-[6-amino-5-bromo-2-(2-bromo-4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Br2N6O/c1-10-5-13(9-24)6-11(2)17(10)29-19-16(22)18(25)27-20(28-19)26-15-4-3-12(8-23)7-14(15)21/h3-7H,1-2H3,(H3,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVIHNSVZRTQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=C(C=C(C=C3)C#N)Br)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Br2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile , also known as Etravirine , is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV. Its unique chemical structure enables it to effectively inhibit the reverse transcriptase enzyme, which is crucial for HIV replication. This article details its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
IUPAC Name 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
Molecular Formula C20H15BrN6O
Molecular Weight 435.28 g/mol
CAS Number 269055-15-4
Synonyms Etravirine

Etravirine functions by binding to the reverse transcriptase enzyme of HIV, inhibiting its activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV life cycle. Its structural features allow it to maintain efficacy against HIV strains that have developed resistance to other NNRTIs.

Biological Activity

  • Antiviral Efficacy : Etravirine has demonstrated potent antiviral activity against various HIV strains, particularly those resistant to first-generation NNRTIs like Nevirapine and Efavirenz. Studies have shown that it retains effectiveness even in the presence of multiple mutations within the reverse transcriptase gene.
  • Resistance Profile : The compound's unique structure allows it to circumvent resistance mechanisms that affect other NNRTIs. Clinical trials have indicated that patients with prior treatment failures can benefit from regimens including Etravirine.
  • Pharmacokinetics : Etravirine is characterized by a half-life that supports once or twice daily dosing, making it convenient for patient adherence. It is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.

Case Studies

Several clinical studies have evaluated the efficacy and safety of Etravirine in various patient populations:

  • Study on Treatment-Experienced Patients : A pivotal study involving treatment-experienced patients showed that those receiving Etravirine as part of their regimen achieved significant viral load reductions compared to those receiving placebo.
  • Long-term Safety and Efficacy : Longitudinal studies have assessed the long-term safety profile of Etravirine, revealing a low incidence of adverse effects compared to other antiretroviral therapies .
  • Combination Therapy : Research has also explored Etravirine's role in combination therapies with other classes of antiretrovirals, demonstrating improved outcomes in treatment-naive patients .

Research Findings

Recent research highlights several important aspects of Etravirine's biological activity:

  • In vitro Studies : Laboratory studies indicate that Etravirine effectively inhibits HIV replication at low concentrations, with an IC50 value indicating high potency against both wild-type and resistant strains .
  • Clinical Application : It is often included in salvage therapy regimens for patients with extensive treatment history due to its ability to target resistant viral populations effectively .

Wissenschaftliche Forschungsanwendungen

The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is similar in structure to Etravirine, an antiretroviral drug . Etravirine, also known as TMC-125, is marketed under the brand name Intelence® by Tibotec and is used to treat HIV as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

The primary application of 4-({6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is as an intermediate in the synthesis of Etravirine . The improved process for preparing 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl benzonitrile involves reacting a tetra halogenated pyrimidine derivative with an aminobenzene derivative and then brominating the product .

The synthesis of Etravirine involves several steps :

  • Reacting 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile with phosphorus oxychloride in Ν,Ν-dimethyl aniline to produce 4-(4,6-dichloro pyrimidin-2-ylamino)benzonitrile.
  • Reacting 4-(4,6-dichloro pyrimidin-2-ylamino)benzonitrile with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of NMP and potassium carbonate to produce 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.
  • Amination of 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile in the presence of ammonia in 1,4-dioxane to yield 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.
  • Bromination of 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile in the presence of bromine and dichloromethane to produce 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl benzonitrile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Family

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
  • Structure : Pyrimidinedione core with bromo, methyl, and alkyl substituents.
  • Key differences : Lacks the aryloxy and benzonitrile groups present in the target compound.
  • Applications : Widely used as a herbicide .
  • Comparison :
    • Bromacil’s uracil-like structure enhances its herbicidal activity via photosynthesis inhibition, whereas the target compound’s benzonitrile and aryl groups may favor electronic interactions (e.g., in kinase inhibition).
    • Bromacil’s simpler structure confers higher environmental persistence, contrasting with the target compound’s WGK 3 classification .
2-Amino-5-bromo-6-methyl-4-pyrimidinol
  • Structure: Pyrimidine ring with amino, bromo, methyl, and hydroxyl groups.
  • Key differences: Absence of aryloxy and cyano substituents.
  • Research findings: Spectroscopic studies (IR, NMR) reveal strong intramolecular hydrogen bonding in 2-amino-5-bromo-6-methyl-4-pyrimidinol, stabilizing its tautomeric forms . The target compound’s electron-withdrawing cyano groups likely reduce such stabilization, increasing reactivity .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
  • Structure : Sulfonamide-linked pyrimidine with morpholine and methoxy groups.
  • Key differences : Incorporates sulfonamide and morpholine moieties instead of aryloxy-benzonitrile.
  • Applications : Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) .
  • Comparison :
    • The sulfonamide group enhances solubility and protein-binding capacity, whereas the target compound’s benzonitrile may limit bioavailability due to hydrophobicity .

Physicochemical and Spectroscopic Properties

Property Target Compound Bromacil 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Molecular Weight (g/mol) 541.2 261.1 222.0
Melting Point (°C) 246–251 ~175–180* 265–270 (decomp.)
Key Functional Groups Br, CN, NH₂, O-linker Br, C=O, NH Br, NH₂, OH
Spectroscopic Signatures Not reported N/A IR: N-H stretch (3350 cm⁻¹), C-Br (610 cm⁻¹)

*Bromacil’s melting point inferred from standard references.

Q & A

Q. What mechanistic insights explain the role of bromine substituents in reactivity?

  • Methodological Answer:
  • Use kinetic isotope effects (KIEs) to probe bromine’s involvement in rate-determining steps.
  • Compare with deuterated analogs to isolate electronic vs. steric contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.